molecular formula C8H16ClNS B2768558 3-Methyl-8-thiabicyclo[3.2.1]octan-3-amine hydrochloride CAS No. 2219371-41-0

3-Methyl-8-thiabicyclo[3.2.1]octan-3-amine hydrochloride

Cat. No. B2768558
CAS RN: 2219371-41-0
M. Wt: 193.73
InChI Key: VHHIORGRRMGWIC-UHFFFAOYSA-N
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Description

“3-Methyl-8-thiabicyclo[3.2.1]octan-3-amine hydrochloride” is a chemical compound with the CAS Number: 2219371-41-0 . It has a molecular weight of 193.74 . The IUPAC name for this compound is (1R,3r,5S)-3-methyl-8-thiabicyclo[3.2.1]octan-3-amine hydrochloride . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for “3-Methyl-8-thiabicyclo[3.2.1]octan-3-amine hydrochloride” is 1S/C8H15NS.ClH/c1-8(9)4-6-2-3-7(5-8)10-6;/h6-7H,2-5,9H2,1H3;1H . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-Methyl-8-thiabicyclo[3.2.1]octan-3-amine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 193.74 .

Scientific Research Applications

Biochemical Tool in Tropane Alkaloid Biosynthesis

The sulfur analogue of tropinone, closely related to the chemical structure , has been used as a biochemical tool in the study of tropane alkaloid biosynthesis. In research conducted on Datura stramonium transformed root cultures, this compound was metabolized to various notable products, including the reduction product analogous to tropine. It significantly affected the synthesis of tropane alkaloids, indicating its utility in probing biochemical pathways (Parr et al., 1991).

Reactivity and Synthesis Studies

Research into similar compounds has provided insights into their reactivity and potential for synthesis applications. For example, studies on 3-thia and its selenium analogs have explored their reactions with various reagents, offering a foundation for the synthesis of novel organic compounds and their potential applications in different areas of chemistry and materials science (Mazerolles & Laurent, 1991).

Transport Applications

The synthesis and study of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids have highlighted their specificity to certain membrane transport systems in cells, showcasing the potential of structurally similar compounds in biomedical research and therapeutic applications (Christensen et al., 1983).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Research directed towards the preparation of the basic structure of this compound in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in the development and study of compounds with this structure, which could lead to new discoveries and applications in the future.

properties

IUPAC Name

3-methyl-8-thiabicyclo[3.2.1]octan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS.ClH/c1-8(9)4-6-2-3-7(5-8)10-6;/h6-7H,2-5,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHIORGRRMGWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCC(C1)S2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-8-thiabicyclo[3.2.1]octan-3-amine hydrochloride

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